molecular formula C6H9NO4 B14523862 Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate CAS No. 62941-94-0

Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate

Cat. No.: B14523862
CAS No.: 62941-94-0
M. Wt: 159.14 g/mol
InChI Key: ZEYYCHHHKQRHPS-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that belongs to the oxazolidine family. This compound features a five-membered ring structure containing both nitrogen and oxygen atoms. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1,3-oxazolidine-4-carboxylate typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of 2-aminoethanol with ethyl chloroformate under basic conditions to form the oxazolidine ring . Another approach involves the use of multicomponent reactions, where 1,2-amino alcohols react with aldehydes and isocyanides to form the desired oxazolidine derivatives .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts such as palladium or ruthenium complexes to facilitate the cyclization reaction . The reaction conditions are optimized to maintain anhydrous conditions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: Substituted oxazolidines

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate can be compared with other similar compounds, such as:

List of Similar Compounds

  • Oxazolidinones
  • Thiazolidines
  • Piperidines

This compound stands out due to its unique combination of chemical stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62941-94-0

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

ethyl 2-oxo-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C6H9NO4/c1-2-10-5(8)4-3-11-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)

InChI Key

ZEYYCHHHKQRHPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC(=O)N1

Origin of Product

United States

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